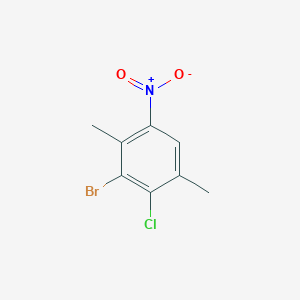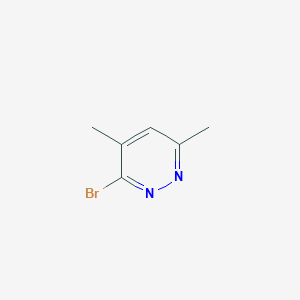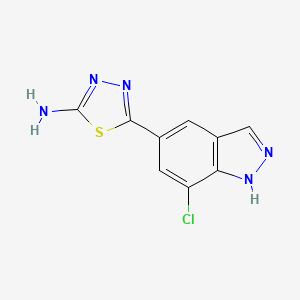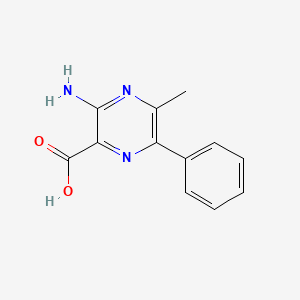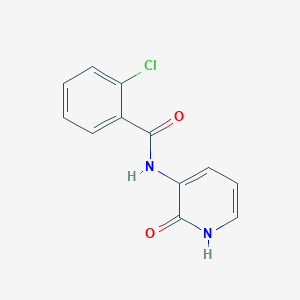![molecular formula C19H21NO3S B13892744 2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-methoxy Duloxetine is a metabolite of Duloxetine, a well-known serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It is structurally characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves several steps, starting from Duloxetine. The primary synthetic route includes the hydroxylation and methoxylation of Duloxetine, facilitated by cytochrome P450 enzymes . Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
5-Hydroxy-6-methoxy Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of catechol intermediates.
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated and methoxylated derivatives of Duloxetine .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-methoxy Duloxetine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This compound binds to the serotonin (5-HT), norepinephrine, and dopamine transporters with varying affinities, thereby increasing the levels of these neurotransmitters in the synaptic cleft . The molecular targets include the serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-6-methoxy Duloxetine is unique compared to other similar compounds due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Duloxetine: The parent compound, which lacks the hydroxy and methoxy groups.
5-Hydroxy Duloxetine: A metabolite with only the hydroxy group.
6-Methoxy Duloxetine: A metabolite with only the methoxy group.
These compounds differ in their chemical properties and biological activities, with 5-Hydroxy-6-methoxy Duloxetine showing distinct pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C19H21NO3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3 |
InChI-Schlüssel |
MHWRJCBZOCBFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)

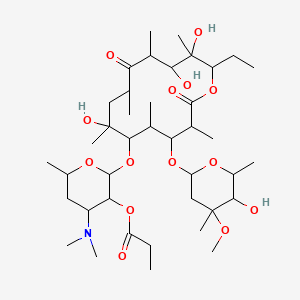
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
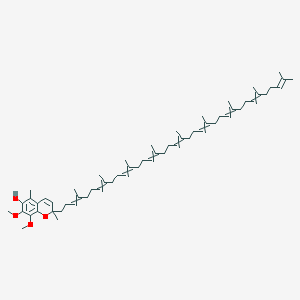
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
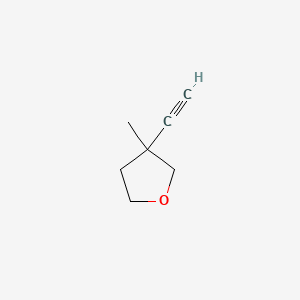

![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
